4-Formyl-2-phenyl-1,3-thiazole-5-carboxylic acid
Description
4-Formyl-2-phenyl-1,3-thiazole-5-carboxylic acid is a thiazole derivative characterized by a phenyl group at position 2, a formyl group at position 4, and a carboxylic acid moiety at position 5 of the thiazole ring. This structure combines aromatic, electron-withdrawing (formyl and carboxylic acid), and heterocyclic features, making it a versatile scaffold for pharmaceutical and materials science applications.
Properties
CAS No. |
88469-72-1 |
|---|---|
Molecular Formula |
C11H7NO3S |
Molecular Weight |
233.24 g/mol |
IUPAC Name |
4-formyl-2-phenyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C11H7NO3S/c13-6-8-9(11(14)15)16-10(12-8)7-4-2-1-3-5-7/h1-6H,(H,14,15) |
InChI Key |
MJJMTRHNUSGGEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(S2)C(=O)O)C=O |
Origin of Product |
United States |
Preparation Methods
Cyclization of α-Haloketones with Thioamides
One common approach is the cyclization of α-haloketones or α-haloesters with thioamides to form the thiazole ring, followed by oxidation or hydrolysis to introduce the carboxylic acid and formyl groups.
Example: Preparation of thiazole-5-carboxylic acid derivatives via chlorination of ethyl acetoacetate derivatives, followed by cyclization with thioacetamide, hydrolysis, and acidification steps.
-
- Chlorination with sulfuryl chloride at low temperatures (-15°C to 15°C).
- Cyclization in dehydrated alcohol under reflux with thioacetamide.
- Hydrolysis with aqueous sodium hydroxide under reflux.
- Acidification with hydrochloric acid to precipitate the product.
-
- Yields around 91-92%.
- Purity (HPLC) approximately 98-99%.
- Melting points consistent with literature values (e.g., 164-166°C).
This method is exemplified in the synthesis of related compounds such as 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid, which shares mechanistic similarities with the target compound's preparation.
Oxidation of Hydroxymethyl-Thiazoles to Formyl-Thiazoles
Another approach involves oxidation of 4-hydroxymethyl-thiazole derivatives to the corresponding 4-formyl-thiazoles using selective oxidizing agents.
-
- Starting from 4-methyl-5-hydroxymethyl-thiazole, oxidation is performed using TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) and sodium hypochlorite in the presence of potassium bromide at low temperatures (0-2°C).
- The reaction is carried out in a biphasic system with dichloromethane and aqueous sodium bicarbonate.
-
- Organic layer separation, washing with alkaline and brine solutions.
- Drying over sodium sulfate and concentration under reduced pressure.
Multi-step Synthesis via Ester Intermediates and Hydrolysis
A multi-step synthetic route involves:
- Preparation of thiazole carboxylic acid esters via palladium-catalyzed coupling reactions or other aromatic substitutions.
- Subsequent hydrolysis of the ester to the carboxylic acid.
- Introduction of the formyl group via controlled oxidation or formylation reactions.
This approach is often used in complex thiazole derivatives synthesis such as febuxostat analogs, where environmental and operational factors are considered due to the use of reagents like polyphosphoric acid (PPA) and hexamethylenetetramine (HMTA).
Comparative Data Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
4-Formyl-2-phenyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: 4-Carboxy-2-phenyl-1,3-thiazole-5-carboxylic acid.
Reduction: 4-Hydroxymethyl-2-phenyl-1,3-thiazole-5-carboxylic acid.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
4-Formyl-2-phenyl-1,3-thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Formyl-2-phenyl-1,3-thiazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The formyl group can participate in hydrogen bonding and other interactions, while the thiazole ring can engage in π-π stacking and other non-covalent interactions.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Thiazole Derivatives
Note: *Molecular weight calculated based on formula.
Key Observations :
- Formyl vs. Methyl at Position 4 : The formyl group in the target compound introduces greater electron-withdrawing effects compared to the methyl group in Febuxostat and ’s compound. This could enhance electrophilic reactivity, favoring nucleophilic addition or condensation reactions .
- Phenyl vs. Substituted Phenyl at Position 2: Febuxostat’s 3-cyano-4-isobutoxyphenyl group enhances hydrophobic interactions and hydrogen bonding in xanthine oxidase inhibition. The unsubstituted phenyl group in the target compound may reduce steric hindrance but limit specific binding interactions .
- Carboxylic Acid at Position 5 : Common to all compared compounds, this group facilitates salt formation, solubility in polar solvents, and hydrogen bonding in biological systems .
Table 2: Comparative Bioactivity of Thiazole Derivatives
Key Insights :
- The formyl group in the target compound may confer unique reactivity for forming Schiff bases or coordinating metal ions, expanding its utility in drug design or catalysis.
- Lack of fluorine substituents (cf.
- Compared to Febuxostat, the absence of a cyano group and isobutoxy chain may reduce xanthine oxidase affinity but simplify synthesis .
Physicochemical Properties
Table 3: Calculated Physicochemical Parameters
Note: *Formyl group acts as a weak hydrogen bond acceptor.
Implications :
- Higher polar surface area (~100 Ų) suggests moderate membrane permeability, suitable for extracellular targets.
Biological Activity
4-Formyl-2-phenyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 233.24 g/mol. The compound features a thiazole ring, an aldehyde functional group, and a carboxylic acid group, which contribute to its reactivity and biological activity .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its efficacy against various bacterial strains. In particular, studies have shown that compounds with thiazole structures can inhibit the growth of Gram-positive bacteria .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Thiazole derivatives are known to possess cytotoxic effects against several cancer cell lines. For instance, a study demonstrated that derivatives of thiazole showed promising results against human glioblastoma and melanoma cells . The structure–activity relationship (SAR) analysis suggests that modifications on the phenyl ring can enhance the compound's anticancer activity .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors. The formyl group may participate in hydrogen bonding, while the thiazole ring can engage in π-π stacking interactions . These interactions are crucial for the compound's ability to modulate biological pathways.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid | Contains a methyl group instead of an aldehyde. | |
| 2-Amino-4-(phenylthio)-thiazole | Contains an amino group; lacks carboxylic acid. | |
| 5-Thiazolecarboxylic acid | Simpler structure; does not have an aldehyde group. |
The unique combination of functional groups in this compound enhances its reactivity and potential biological activity compared to similar compounds .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Study : Research conducted on various thiazole derivatives demonstrated that 4-formyl-2-phenyl derivatives exhibited effective inhibition against Staphylococcus aureus and Escherichia coli strains .
- Anticancer Evaluation : In vitro studies indicated that compounds derived from thiazoles showed IC50 values in the low micromolar range against cancer cell lines such as U251 (glioblastoma) and WM793 (melanoma), suggesting significant cytotoxic potential .
- Mechanistic Insights : Molecular docking studies have revealed potential binding sites for this compound on target proteins involved in cancer progression, providing insights into its mechanism of action .
Q & A
Q. What synthetic strategies are effective for preparing 4-formyl-2-phenyl-1,3-thiazole-5-carboxylic acid?
The synthesis typically involves condensation reactions between a formyl-containing precursor and a thiazole intermediate. For example:
- Step 1 : Synthesize the thiazole core via Hantzsch thiazole synthesis using thiourea, α-haloketones, or α-bromoesters.
- Step 2 : Introduce the formyl group through Vilsmeier-Haack formylation or oxidative methods. A reflux in acetic acid with sodium acetate (as a catalyst) is commonly used to stabilize reactive intermediates .
- Step 3 : Hydrolyze ester groups (if present) to the carboxylic acid using acidic (HCl) or basic (NaOH) conditions, as demonstrated in analogous methyl-substituted thiazoles .
Q. Key Reaction Table :
| Precursor | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ethyl thiazole-5-carboxylate | 6M HCl, reflux | Carboxylic acid derivative | 85–90% |
Q. How can spectroscopic methods confirm the structure of this compound?
- NMR : Use - and -NMR to identify the formyl proton (δ ~9.8–10.2 ppm) and carboxylic acid carbon (δ ~165–170 ppm). The thiazole ring protons appear as distinct doublets (δ 7.5–8.5 ppm) .
- FTIR : Look for carbonyl stretches (C=O) at ~1700 cm (carboxylic acid) and ~1680 cm (formyl group) .
- Mass Spectrometry : ESI-MS or HRMS can confirm the molecular ion peak (e.g., calculated for CHNOS: 233.02 g/mol) .
Q. What purification techniques are optimal for isolating this compound?
- Recrystallization : Use acetic acid or ethanol/water mixtures to remove unreacted starting materials .
- Column Chromatography : Employ silica gel with a gradient of ethyl acetate/hexane (1:3 to 1:1) for polar impurities .
Advanced Research Questions
Q. How can the formyl group be selectively modified without affecting the carboxylic acid?
- Schiff Base Formation : React the formyl group with primary amines (e.g., aniline) under mild acidic conditions (pH 4–5, acetic acid/sodium acetate buffer). The carboxylic acid remains protonated and unreactive .
- Protection Strategies : Temporarily esterify the carboxylic acid (e.g., methyl ester using SOCl/MeOH) to prevent interference during formyl modifications .
Q. How can computational modeling predict reactivity or biological interactions?
- DFT Calculations : Optimize the molecular geometry to evaluate electron density at the formyl and carboxylic acid groups, predicting nucleophilic/electrophilic sites .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. The formyl group may form hydrogen bonds with active-site residues .
Q. How can structural ambiguities (e.g., substituent positions) be resolved experimentally?
- X-ray Crystallography : Determine the crystal structure to confirm the positions of the formyl, phenyl, and carboxylic acid groups. This is critical for resolving regiochemical conflicts .
- 2D NMR (COSY, NOESY) : Correlate proton-proton spatial relationships to validate the thiazole ring substitution pattern .
Q. What strategies mitigate steric hindrance during coupling reactions involving the formyl group?
Q. Are there documented contradictions in spectral data for similar thiazole derivatives?
Yes. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
